2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHGYHVQUTOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves starting from a quinoline core, followed by selective halogenation at specific positions, and subsequent introduction of the trifluoromethyl group.
- Preparation of quinoline core: Typically synthesized via Skraup or Doebner-Von Miller methods.
- Selective halogenation: Using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to introduce bromine at the 2-position.
- Chlorination: Employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to selectively chlorinate the 6-position.
- Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position via nucleophilic or electrophilic trifluoromethylation agents, such as Togni’s reagent or trifluoromethyl iodide (CF₃I), often facilitated by copper catalysis.
- A study indicates that halogenation reactions on quinoline derivatives can be optimized using radical initiators under mild conditions, providing high regioselectivity.
- Trifluoromethylation is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, with copper or silver catalysts enhancing yield and selectivity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Halogenation | NBS or Br₂ | Radical initiation, room temperature | Selective at 2-position |
| Chlorination | POCl₃ or SOCl₂ | Reflux | Selective at 6-position |
| Trifluoromethylation | CF₃I or Togni’s reagent | Copper catalysis, 80-120°C | At 4-position |
Multi-step Synthesis via Nitro Intermediates and Halogenation
Method Overview:
This method involves synthesizing a nitro-substituted quinoline intermediate, followed by halogenation and trifluoromethylation.
- Synthesis of 4-bromo-2-nitroquinoline: Using nitration of 2-bromoquinoline, followed by selective bromination at the 4-position.
- Reduction of Nitro Group: To obtain amino derivatives, if necessary, for further functionalization.
- Halogenation at 6-position: Using selective chlorination with reagents like N-chlorosuccinimide (NCS).
- Trifluoromethylation at 4-position: Using nucleophilic trifluoromethylation reagents under copper catalysis.
- Patent CN102491901B describes a method for preparing nitro-trifluoromethyl benzene derivatives, which can be adapted for quinoline intermediates.
- The process emphasizes controlling regioselectivity through reaction conditions and reagent choice.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitro substitution | HNO₃/H₂SO₄ | Cold temperature | Forms 2-nitroquinoline |
| Bromination | Br₂ or NBS | Reflux | Bromination at 4-position |
| Chlorination | NCS | Room temperature | Chlorination at 6-position |
| Trifluoromethylation | CF₃I, Cu catalyst | Elevated temperature | At 4-position |
Cyclization of Trifluoromethyl-Substituted Aniline Derivatives
Method Overview:
This approach involves synthesizing trifluoromethylated aniline derivatives, followed by cyclization to form the quinoline ring.
- Preparation of trifluoromethylated aniline: Via nucleophilic aromatic substitution or electrophilic trifluoromethylation.
- Cyclization: Using acylation or oxidative cyclization with reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
- Halogenation: Post-cyclization halogenation at desired positions to introduce bromine and chlorine.
- Literature indicates that cyclization of trifluoromethylated aniline derivatives under acidic conditions yields quinoline frameworks efficiently.
- Fine-tuning reaction parameters such as temperature and solvent polarity is crucial for regioselectivity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Trifluoromethylation | CF₃I, base | Room temperature | On aniline derivative |
| Cyclization | PPA or POCl₃ | Reflux | Forms quinoline core |
| Halogenation | NBS, NCS | Controlled temperature | At specific positions |
Summary of Key Preparation Data
| Method | Starting Materials | Main Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct halogenation & trifluoromethylation | Quinoline derivatives | NBS, CF₃I, Cu catalysts | Mild to moderate temperature | High regioselectivity | Multi-step process |
| Nitro intermediate route | Nitroquinoline intermediates | NBS, NCS, CF₃I | Reflux, controlled temperature | Good for complex substitutions | Longer synthesis route |
| Cyclization of trifluoromethyl-aniline | Trifluoromethyl aniline | PPA, POCl₃ | Reflux | Efficient ring formation | Requires precursor synthesis |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic effects. For example, derivatives of this compound have been explored for their potential in treating cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 2-bromo-6-chloro-4-(trifluoromethyl)quinoline can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound has been investigated for its ability to interact with various biological targets. It may inhibit specific enzymes or act as a ligand for receptors involved in critical cellular pathways. For instance, studies show that it can inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Material Science
Development of Advanced Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science. It can be utilized in the development of organic semiconductors and liquid crystals due to its ability to form stable films with desirable optical properties.
Agrochemicals
Synthesis of Pesticides and Herbicides
this compound is also employed in the synthesis of agrochemicals, including pesticides and herbicides. Its structural features contribute to the efficacy and selectivity of these compounds against target pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Bromine at C2 or C6 directs electrophilic reactions to the C4 position, enabling regioselective functionalization .
- Drug Resistance Reversal: Quinoline derivatives with CF₃ and halogens reverse multidrug resistance in cancer cells by inhibiting efflux pumps .
- Environmental Impact: Fluorinated quinolines exhibit persistence in soil, necessitating structural optimization for biodegradability in crop protection agents .
Biological Activity
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure is characterized by:
- Bromine atom at position 2
- Chlorine atom at position 6
- Trifluoromethyl group at position 4
These substituents significantly influence the compound's chemical reactivity and biological properties, enhancing its lipophilicity and metabolic stability, which are crucial for pharmacokinetic profiles.
The mechanism of action for this compound primarily involves:
- Interaction with Enzymes : The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are essential in drug metabolism and can modulate cellular processes related to inflammatory responses.
- Binding Affinity : The halogen atoms (bromine and chlorine) can participate in halogen bonding, potentially enhancing the binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported to range from 6 to 12.5 µg/mL against certain pathogens .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell cycle progression .
- Case Study : A study involving Ehrlich’s ascites carcinoma cells indicated that derivatives of this quinoline exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil .
Table of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development.
- Anticancer Properties : Research involving this compound demonstrated its ability to inhibit tumor growth in animal models. The mechanism was linked to its capacity to induce cell cycle arrest and apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of halogenated trifluoromethylquinolines often involves multi-step protocols. For example, Vilsmeier-Haack formylation or cyclization reactions using trifluoroacetimidoyl chlorides can introduce trifluoromethyl groups (, xxxiv). Bromination and chlorination steps may employ regioselective electrophilic substitution, guided by steric and electronic effects of existing substituents. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation.
- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity (>97% as per ).
Comparative studies of precursors (e.g., 6-bromo-4-chloroquinoline derivatives) suggest that microwave-assisted synthesis reduces reaction time by 30–40% ().
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Tools like SHELXL () and ORTEP-3 () resolve crystal packing and bond angles. For example, C–Br bond lengths typically range 1.89–1.92 Å, while C–Cl bonds are 1.73–1.76 Å ().
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -65 ppm), while ¹H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 324.91 for C₁₀H₅BrClF₃N).
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using hybrid functionals like B3LYP ().
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity and electronic behavior of this quinoline derivative in catalytic systems?
- Electrophilic sites : Fukui indices identify C-2 and C-8 as reactive positions for substitution.
- Solvent effects : PCM models simulate polarity effects (e.g., DMF stabilizes transition states by 5–8 kcal/mol).
- Catalytic activity : Frontier molecular orbital analysis predicts ligand-metal charge transfer in Pd-catalyzed cross-couplings ().
Example: For Suzuki-Miyaura reactions, DFT predicts a lower activation barrier (ΔG‡ ≈ 18 kcal/mol) when using Pd(PPh₃)₄ versus Pd(OAc)₂ (ΔG‡ ≈ 24 kcal/mol).
Q. What strategies resolve contradictions in reported bioactivity data of halogenated trifluoromethylquinolines across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., ryanodine receptor modulation in vs. anticancer activity in ) arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare substituent effects; e.g., replacing Br with Cl at C-6 reduces cytotoxicity by 40% ().
- Meta-analysis : Pool data from >5 independent studies to identify outliers (e.g., anomalous solubility in DMSO vs. PBS).
Q. How do steric and electronic factors influence regioselectivity in substitution reactions of this compound?
- Methodological Answer :
- Steric effects : Bulky trifluoromethyl groups at C-4 direct electrophiles to C-6 (para position) due to reduced steric hindrance ().
- Electronic effects : Electron-withdrawing Cl at C-6 deactivates the ring, favoring nucleophilic aromatic substitution at C-2 (activated by Br).
Example: In Ullmann couplings, CuI/1,10-phenanthroline selectively couples aryl halides at C-2 (yield: 75%) over C-6 (yield: <15%) ().
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
